![molecular formula C25H27ClFN7 B10854523 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNF-8625 monopyridin-N-piperazine (hydrochloride) is a chemical compound known for its role as a tropomyosin receptor kinase (TRK) inhibitor. This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperazine and pyridine derivatives .
Industrial Production Methods
Industrial production methods for GNF-8625 monopyridin-N-piperazine (hydrochloride) are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
GNF-8625 monopyridin-N-piperazine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
GNF-8625 monopyridin-N-piperazine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving TRK inhibition.
Biology: The compound is utilized in biological research to study its effects on cellular processes and signaling pathways.
Medicine: GNF-8625 monopyridin-N-piperazine (hydrochloride) is investigated for its potential therapeutic applications, particularly in cancer research due to its TRK inhibitory properties.
Industry: The compound is used in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of GNF-8625 monopyridin-N-piperazine (hydrochloride) involves the inhibition of tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways mediated by TRK, leading to various cellular effects. The compound targets specific molecular pathways, making it a valuable tool in research focused on TRK-related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include other TRK inhibitors such as:
- Larotrectinib
- Entrectinib
- Repotrectinib
Uniqueness
GNF-8625 monopyridin-N-piperazine (hydrochloride) is unique due to its specific chemical structure and high purity, making it a reliable reagent for scientific research. Its effectiveness as a TRK inhibitor also sets it apart from other compounds .
Eigenschaften
Molekularformel |
C25H27ClFN7 |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1 |
InChI-Schlüssel |
XQABKTNVPTUVLG-ZMBIFBSDSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
Kanonische SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)
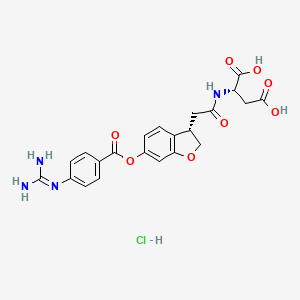

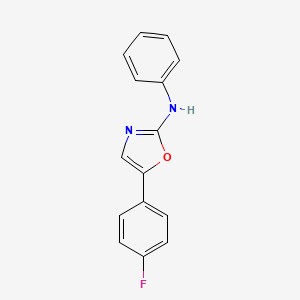

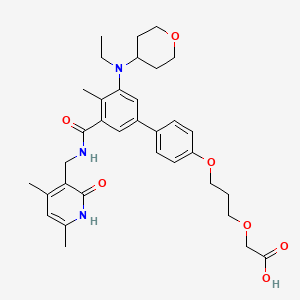
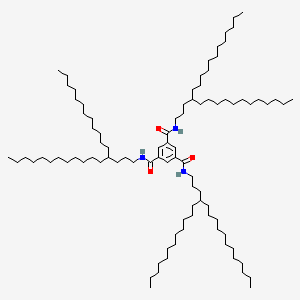
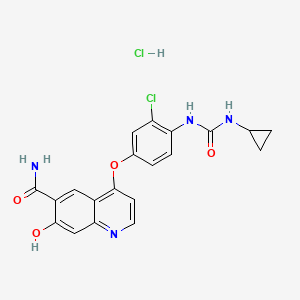
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)